molecular formula C25H23N5O4S B2816874 N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-46-1

N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2816874
CAS No.: 872197-46-1
M. Wt: 489.55
InChI Key: ACNBWGFMFKOPEN-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
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Biological Activity

N-(3,5-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 366.41 g/mol
  • CAS Number : Not specifically listed in the provided sources.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • CNS Activity : Preliminary studies indicate that compounds with similar structures exhibit central nervous system (CNS) depressant activities. This suggests potential sedative and anticonvulsant properties .
  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and seizure activity.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several key activities:

  • Anticonvulsant Activity : Compounds in this class have shown effectiveness in reducing seizure frequency in animal models. For instance, derivatives similar to this compound were evaluated for their anticonvulsant properties using models such as maximal electroshock and pentylenetetrazole-induced seizures .
  • Sedative-Hypnotic Effects : The sedative-hypnotic activity was assessed through behavioral tests in mice. Compounds with structural similarities demonstrated significant sedative effects at various dosages .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on CNS Depressant Activity :
    • A series of quinazoline derivatives were tested for their CNS depressant effects. Results indicated that certain compounds significantly reduced locomotor activity in mice, suggesting potential use as sedatives .
  • Anticonvulsant Screening :
    • In a study assessing anticonvulsant properties via electroshock models, specific derivatives exhibited notable efficacy in preventing seizures when administered intraperitoneally at doses ranging from 30 to 300 mg/kg .

Data Summary

Biological ActivityObservationsReference
AnticonvulsantSignificant reduction in seizure frequency
Sedative-HypnoticMarked decrease in locomotor activity
CNS DepressantNotable effects observed in behavioral assays

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-10-20(11-16(15)2)35(31,32)25-24-27-23(21-7-5-6-8-22(21)30(24)29-28-25)26-17-12-18(33-3)14-19(13-17)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNBWGFMFKOPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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